molecular formula C10H17BO3 B1422145 2-(4,5-Dihydrofuran-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1046812-03-6

2-(4,5-Dihydrofuran-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1422145
M. Wt: 196.05 g/mol
InChI Key: NVQMFAGDOWSMOK-UHFFFAOYSA-N
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Description

“2-(4,5-Dihydrofuran-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane”, also known as DHTDMBD, is a boron-based compound . It has the molecular formula C10H17BO3 and a molecular weight of 196.05 g/mol . The compound is also known by other names such as 4,5-Dihydrofuran-3-Boronic Acid Pinacol Ester and 2-(2,3-dihydrofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .


Synthesis Analysis

The synthesis of this compound has been reported in the literature. For instance, it has been synthesized for the first time via reaction of 2-(4,5-dihydrofuran-3-yl)-3-phenyl-1,3,2-oxazaphospholidine with C,N-diarylnitrile imines . This process presumably involves a three-step process including generation of P±C=N-N- dipolar ion, intramolecular N-→C= cyclization with simultaneous opening of the dihydrofuran ring, and closure of oxaphospholane ring .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the canonical SMILES string: B1(OC(C(O1)©C)©C)C2=COCC2 . The InChI string representation is: InChI=1S/C10H17BO3/c1-9(2)10(3,4)14-11(13-9)8-5-6-12-7-8/h7H,5-6H2,1-4H3 . The InChIKey is: NVQMFAGDOWSMOK-UHFFFAOYSA-N .


Chemical Reactions Analysis

The compound has been used in the synthesis of unique tricyclic compounds with a five-coordinate phosphorus atom shared by three rings . These compounds are formed via a three-step process including generation of P±C=N-N- dipolar ion, intramolecular N-→C= cyclization with simultaneous opening of the dihydrofuran ring, and closure of oxaphospholane ring .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 196.05 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . The exact mass is 196.1270746 g/mol and the monoisotopic mass is also 196.1270746 g/mol . The topological polar surface area is 27.7 Ų . The compound has a heavy atom count of 14 and a complexity of 255 .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been synthesized through reactions involving tetrahydrofuran under nitrogen atmosphere, demonstrating its utility in complex organic synthesis (Li & Wang, 2016).
  • It has been used in the synthesis and characterization of various organic compounds, with its structure confirmed by spectroscopic methods and X-ray diffraction (Wu, Chen, Chen, & Zhou, 2021).

Molecular Structure and Properties

  • Studies have focused on analyzing its molecular structure and properties, including conformational analysis and density functional theory (DFT) calculations to understand its physical and chemical characteristics (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).

Applications in Chemical Reactions

  • It has been used as an allylating reagent for preparing homoallylic alcohols and amines, showing its versatility in organic synthesis (Ramachandran & Gagare, 2010).
  • The compound has shown utility in the catalyzed reduction of ketones, offering high yields and general applicability in synthesizing aryl and dialkyl ketones (Query, Squier, Larson, Isley, & Clark, 2011).

Catalysis and Polymerization

properties

IUPAC Name

2-(2,3-dihydrofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BO3/c1-9(2)10(3,4)14-11(13-9)8-5-6-12-7-8/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQMFAGDOWSMOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=COCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682266
Record name 2-(4,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,5-Dihydrofuran-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

1046812-03-6
Record name 2-(4,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Dihydrofuran-3-boronic acid pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4,5-Dihydrofuran-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
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2-(4,5-Dihydrofuran-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 3
Reactant of Route 3
2-(4,5-Dihydrofuran-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 4
2-(4,5-Dihydrofuran-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Citations

For This Compound
1
Citations
B Chan, A Estrada, D Shore, Z Sweeney - WO2013139882, 2013 - i.moscow
The invention relates to a compound of formula (1A) or (1B), or a pharmaceutically acceptable salt thereof, Wherein R 1 is a group selected from alkyl, monocyclic heterocycloalkyl, …
Number of citations: 2 i.moscow

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